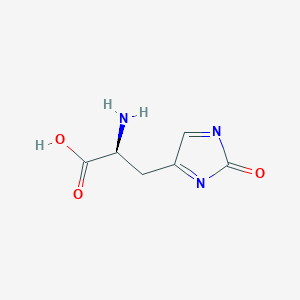
2-Oxohistidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxohistidine is a derivative of the amino acid histidine, formed through oxidative damage by reactive oxygen species. It serves as a biological marker for assessing protein modifications resulting from oxidative stress . This compound is significant in various biological and chemical contexts due to its unique properties and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Oxohistidine can be synthesized through the oxidation of histidine. One method involves the use of vanadium bromoperoxidase, hydrogen peroxide, and bromide at low pH . The reaction conditions require all components to be present for the formation of this compound. Another method involves metal-catalyzed oxidation using copper or zinc in the presence of hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves controlled oxidation processes using metal catalysts and oxidizing agents. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxohistidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly in the presence of metal ions and oxidizing agents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, and metal-catalyzed systems (e.g., copper, zinc).
Reaction Conditions: Low pH environments, presence of metal catalysts, and controlled temperatures.
Major Products
The major product formed from the oxidation of histidine is this compound. In specific conditions, further oxidation can lead to ring-ruptured products .
Wissenschaftliche Forschungsanwendungen
2-Oxohistidine has several applications in scientific research:
Biological Marker: It is used as a marker for oxidative stress and protein modifications in biological systems.
Antioxidant Studies: Research on imidazole-containing dipeptides, such as carnosine, has shown that this compound-containing dipeptides have significant antioxidant properties.
Neurodegenerative Disorders: Studies have linked the presence of this compound to oxidative damage in neurodegenerative diseases.
Proteomics: The compound is used in proteomics to study oxidative modifications in proteins.
Wirkmechanismus
2-Oxohistidine exerts its effects through the incorporation of an oxygen atom into the histidine residue, forming a 2-oxo group. This modification can alter the protein’s structure and function, affecting its binding affinity and activity . The molecular targets include proteins involved in oxidative stress response and metal ion binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: The parent amino acid, sensitive to oxidative modifications.
Lysine: Another amino acid that undergoes oxidative modifications, generating carbonyl products.
Uniqueness
2-Oxohistidine is unique due to its specific formation through oxidative damage and its role as a marker for oxidative stress. Unlike lysine, which forms various carbonyl products, this compound specifically forms through the oxidation of the imidazole ring in histidine .
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-oxoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
MWUSZYAURGSGRY-BYPYZUCNSA-N |
Isomerische SMILES |
C1=NC(=O)N=C1C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=NC(=O)N=C1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
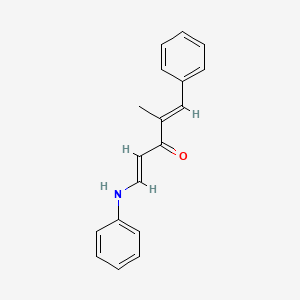
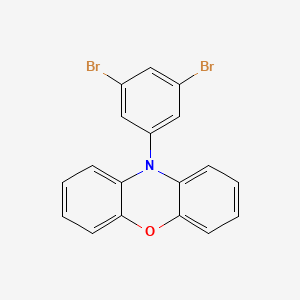
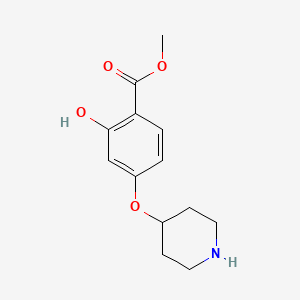
![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
![Benzyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B12328284.png)

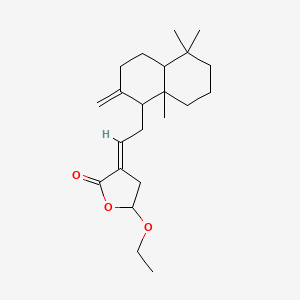
![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
acetic acid](/img/structure/B12328311.png)
